(S)-1-(3-Fluorophenyl)but-3-en-1-amine
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Overview
Description
(S)-1-(3-Fluorophenyl)but-3-en-1-amine is a chiral amine compound characterized by the presence of a fluorophenyl group attached to a butenylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Fluorophenyl)but-3-en-1-amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of ammonium formate in methanol at 70°C under an inert atmosphere, followed by an enzymatic reaction with amine transaminase and sodium pyruvate in methanol at room temperature . This method ensures high enantiomeric excess and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Fluorophenyl)but-3-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, forming saturated amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, saturated amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-1-(3-Fluorophenyl)but-3-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (S)-1-(3-Fluorophenyl)but-3-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Fluorophenyl)ethanamine
- (S)-1-(2-Fluorophenyl)but-3-en-1-amine
- (S)-1-(3-Fluorophenyl)prop-2-en-1-amine
Uniqueness
(S)-1-(3-Fluorophenyl)but-3-en-1-amine is unique due to its specific fluorophenyl substitution pattern and the presence of a butenyl chain. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H12FN |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(1S)-1-(3-fluorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H12FN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h2-3,5-7,10H,1,4,12H2/t10-/m0/s1 |
InChI Key |
GMYCLBKSZZXWEE-JTQLQIEISA-N |
Isomeric SMILES |
C=CC[C@@H](C1=CC(=CC=C1)F)N |
Canonical SMILES |
C=CCC(C1=CC(=CC=C1)F)N |
Origin of Product |
United States |
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